1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-13-5-4-6-18(14(13)2)25-21(28)24-11-20-15(3)27-12-19(26-22(27)29-20)16-7-9-17(23)10-8-16/h4-10,12H,11H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXTUOUMQNJWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine and dimethyl groups suggests potential interactions that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, including colon carcinoma and leukemia.
- Case Study : A related compound with a thiazole ring demonstrated an IC50 value of approximately 1.61 µg/mL against HCT-15 colon carcinoma cells, indicating potent cytotoxic effects .
The proposed mechanism of action for similar thiazole-containing compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival:
- MEK/ERK Pathway Inhibition : Compounds targeting the MEK/ERK signaling pathway have been shown to effectively inhibit tumor growth in preclinical models. For example, a derivative exhibited significant down-regulation of phospho-ERK1/2 levels in leukemia cell lines .
- Apoptosis Induction : Thiazole derivatives have also been linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that specific substitutions on the phenyl and thiazole rings significantly affect biological activity:
- Dimethyl Substitution : The presence of methyl groups at the 2 and 3 positions on the phenyl ring enhances cytotoxicity, as observed in various analogs .
- Fluorine Substitution : The introduction of fluorine at specific positions can increase lipophilicity and improve binding affinity to target proteins, potentially enhancing therapeutic efficacy .
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of this compound. Key findings include:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | MEK Inhibition |
| Compound B | MV4-11 | 0.3 | Apoptosis Induction |
| Compound C | MOLM13 | 1.2 | ERK Down-regulation |
These findings suggest that modifications to the core structure can lead to improved potency against specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Imidazothiazole-Urea Scaffolds
Key analogs and their distinguishing features:
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for membrane permeability. Bromine or trifluoromethyl groups in analogs () improve biochemical potency, likely via halogen bonding or steric effects.
- Linker Modifications : Replacement of the methylene-urea bridge with thioether or piperazine groups () alters conformational flexibility and target selectivity.
Pharmacological and Physicochemical Comparisons
2.2.1. Enzyme Inhibition Profiles
Compounds with imidazothiazole-urea scaffolds (e.g., ) inhibit bacterial enoyl-ACP reductase II (FabK), a target for Clostridioides difficile therapy. The target compound’s unsubstituted urea linker may favor interactions with FabK’s hydrophobic active site, similar to bromophenyl analogs (IC₅₀ = 0.10–0.24 μM).
2.2.2. Crystallographic Insights
Isostructural analogs () with fluorophenyl-thiazole systems exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting steric constraints that may influence binding.
Table: Key Differences Among Imidazothiazole-Urea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
